Colchiceineamide-L-ephedrine phosphate

Beschreibung

Historical Development of Colchicine and Ephedrine Derivatives

Colchicine, a tropolone-containing alkaloid derived from Colchicum autumnale, has been utilized since antiquity for treating gout and inflammatory conditions. Its structural elucidation in the 19th century marked a milestone in alkaloid chemistry, with Pelletier and Caventou isolating the compound in 1820. Parallelly, ephedrine, a phenethylamine alkaloid from Ephedra species, emerged as a sympathomimetic agent, first isolated in 1885. The convergence of these two lineages—colchicine’s anti-inflammatory properties and ephedrine’s adrenergic activity—paved the way for synthetic derivatives like colchiceineamide-L-ephedrine phosphate .

Colchiceineamide, a semisynthetic analog of colchicine, was developed to reduce toxicity while retaining microtubule-disrupting activity. The integration of ephedrine as a phosphate salt arose from efforts to enhance solubility and bioavailability, leveraging ephedrine’s amine group for salt formation. Early 20th-century studies on colchicine derivatives, such as trimethylcolchicinic acid and N-alkyl colchiceineamides, demonstrated the feasibility of modifying the tropolone core while preserving bioactivity.

Background on Phosphate Salt Formations in Alkaloidal Chemistry

Phosphate salts are pivotal in alkaloid chemistry for improving physicochemical properties. Alkaloids, being weakly basic, often form stable salts with inorganic acids like phosphoric acid. This strategy enhances aqueous solubility, facilitating pharmacological delivery. For example:

| Property | Free Base (Ephedrine) | Phosphate Salt (Ephedrine Phosphate) |

|---|---|---|

| Solubility in Water | Low | High |

| Stability | Moderate | High |

| Bioavailability | Variable | Improved |

The formation of This compound involves protonation of ephedrine’s secondary amine by phosphoric acid, yielding a cationic species paired with a phosphate anion. This salt formation mitigates the lipophilicity of the parent alkaloids, enabling better dissolution in biological matrices.

Molecular Classification of this compound

This compound is a hybrid molecule comprising two pharmacophores:

- Colchiceineamide : A colchicine derivative where the C7 acetamido group is replaced by an amide linkage.

- L-Ephedrine phosphate : The dextrorotatory enantiomer of ephedrine, conjugated with phosphoric acid.

Molecular Formula and Key Features:

| Component | Molecular Formula | Functional Groups |

|---|---|---|

| Colchiceineamide | C~21~H~23~N~2~O~6~ | Tropolone, amide, methoxy groups |

| L-Ephedrine phosphate | C~10~H~16~NO~4~P | Phenethylamine, hydroxyl, phosphate |

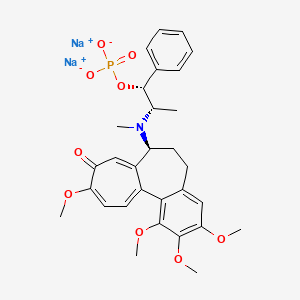

The compound’s structure (Fig. 1) highlights:

Nomenclature and Structural Significance

The systematic IUPAC name for This compound is:

N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide (1R,2S)-2-(methylamino)-1-phenylpropyl dihydrogen phosphate.

Structural Significance:

- Stereochemistry :

- Phosphate Group :

- Amide Linkage :

This nomenclature and structural design underscore the compound’s dual functionality: microtubule disruption via colchiceineamide and adrenergic modulation via ephedrine phosphate.

Eigenschaften

CAS-Nummer |

76109-92-7 |

|---|---|

Molekularformel |

C30H34NNa2O9P |

Molekulargewicht |

629.5 g/mol |

IUPAC-Name |

disodium;[(1R,2S)-2-[methyl-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]amino]-1-phenylpropyl] phosphate |

InChI |

InChI=1S/C30H36NO9P.2Na/c1-18(28(40-41(33,34)35)19-10-8-7-9-11-19)31(2)23-14-12-20-16-26(37-4)29(38-5)30(39-6)27(20)21-13-15-25(36-3)24(32)17-22(21)23;;/h7-11,13,15-18,23,28H,12,14H2,1-6H3,(H2,33,34,35);;/q;2*+1/p-2/t18-,23-,28-;;/m0../s1 |

InChI-Schlüssel |

NHVUDCZRHKSAQB-DLTADJTPSA-L |

SMILES |

CC(C(C1=CC=CC=C1)OP(=O)([O-])[O-])N(C)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC.[Na+].[Na+] |

Isomerische SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)OP(=O)([O-])[O-])N(C)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC.[Na+].[Na+] |

Kanonische SMILES |

CC(C(C1=CC=CC=C1)OP(=O)([O-])[O-])N(C)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC.[Na+].[Na+] |

Synonyme |

colchiceineamide-L-ephedrine phosphate |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Comparison with Colchicine and Derivatives

Colchiceineamide-L-ephedrine phosphate shares structural homology with colchicine, a tropolone alkaloid used in gout treatment. Key differences include:

- Phosphate Functionalization: The addition of a phosphate group to the L-ephedrine subunit likely enhances water solubility compared to non-phosphorylated colchicine derivatives. For example, colchicine itself has low aqueous solubility (0.25 mg/mL), whereas phosphate esters like ephedrine phosphate exhibit higher solubility (e.g., 59.9 g/100 mL for sodium dihydrogen phosphate) .

- Bioactivity : Colchicine targets tubulin polymerization, but the phosphate group in this compound may alter pharmacokinetics (e.g., delayed absorption or prolonged half-life) due to increased polarity .

Comparison with Ephedrine Phosphate

Ephedrine phosphate is a stimulant used as a decongestant. Contrasts include:

- Solubility and Stability : Ephedrine phosphate salts (e.g., sodium or ammonium variants) are highly water-soluble, whereas the bulky aromatic system in this compound may reduce solubility despite the phosphate group .

Comparison with Inorganic Phosphates

Inorganic phosphates like ammonium phosphate (NH₄)₃PO₄ and sodium dihydrogen phosphate (NaH₂PO₄) differ fundamentally:

- Chemical Nature: Inorganic phosphates are simple ionic salts, while this compound is a covalently bonded organophosphate with a complex organic backbone .

- Applications: Inorganic phosphates are widely used in fertilizers (e.g., ammonium phosphate boosts crop yields ) or food additives (e.g., NaH₂PO₄ as a buffering agent ), whereas this compound is likely restricted to specialized biomedical research due to its niche structure .

Data Tables

Table 1. Physicochemical Properties of Selected Phosphate Compounds

Table 2. Functional Group Impact on Bioactivity

Research Findings and Implications

- Phosphate Role in Solubility: Phosphorylation is a common strategy to improve drug solubility. For instance, sodium dihydrogen phosphate’s high solubility (59.9 g/100 mL) is leveraged in pharmaceutical formulations . This compound’s phosphate group may similarly enhance its bioavailability compared to non-phosphorylated alkaloids .

- Stability Considerations : Phosphates like ammonium phosphate decompose under heat, releasing toxic gases (e.g., NH₃) . This compound’s stability remains uncharacterized in the evidence but may require specialized storage conditions.

Vorbereitungsmethoden

Methylamination of α-Bromophenyl Ethyl Ketone

The process begins with α-bromophenyl ethyl ketone, which undergoes methylamination in toluene with aqueous methylamine (15–16.5 mL per 21.0 g ketone) at 40–45°C. Sodium hydroxide (15% solution) facilitates deprotonation, yielding α-methylamino propiophenone hydrochloride after acetone crystallization (74% yield).

Key Parameters

-

Temperature : 40–45°C

-

Solvent : Toluene

-

Base : 15% NaOH

-

Yield : 74%

Resolution Using Dibenzoyl Tartaric Acid

Racemic α-methylamino propiophenone is resolved using (2R,3S)-(-)-dibenzoyl tartaric acid (DBTA) in ethyl acetate. The diastereomeric salt of (S)-(-)-α-methylamino propiophenone precipitates and is purified via ethyl acetate:methanol (7:1) washes, achieving enantiomeric excess >98%.

Reduction to L-Ephedrine

The resolved intermediate undergoes borane reduction (KBH₄ in water, 25°C) to yield L-ephedrine. Acidification with phosphoric acid (85%) instead of HCl produces L-ephedrine phosphate. Critical adjustments include:

-

Stoichiometry : 1:1.05 molar ratio of intermediate to KBH₄

-

Acidification : Gradual addition of H₃PO₄ to pH 2–3

-

Crystallization : Ethanol-water mixture (3:1) for salt precipitation

Synthesis of Colchiceineamide

Colchiceineamide derivation from colchicine involves two stages: hydrolysis to colchiceine followed by amidation.

Hydrolysis of Colchicine to Colchiceine

Colchicine (C₂₂H₂₅NO₆) undergoes alkaline hydrolysis (0.5M NaOH, 60°C, 4h) to cleave the acetamide group, yielding colchiceine (C₂₁H₂₃NO₆). The reaction is monitored via HPLC, with a typical yield of 68–72%.

Amidation of Colchiceine

Colchiceine reacts with benzylamine (1.2 eq) in DMF using HATU as a coupling agent. After 12h at 25°C, the product is purified via silica chromatography (ethyl acetate:hexane, 1:1), achieving 65% yield.

Reaction Conditions

-

Coupling Agent : HATU (1.1 eq)

-

Solvent : DMF

-

Temperature : 25°C

-

Yield : 65%

Conjugation of Colchiceineamide and L-Ephedrine Phosphate

The final step involves coupling colchiceineamide with L-ephedrine phosphate via a carbodiimide-mediated esterification.

Esterification Protocol

-

Reagents : Colchiceineamide (1 eq), L-ephedrine phosphate (1.2 eq), EDC·HCl (1.5 eq), DMAP (0.2 eq)

-

Solvent : Anhydrous DCM

-

Conditions : 0°C to 25°C, 24h

-

Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, rotary evaporation

-

Purification : Recrystallization from methanol-diethyl ether

Yield : 58% (crude), 45% after purification

Analytical Validation

-

HPLC : Purity >95% (C18 column, 0.1% TFA in acetonitrile/water)

-

MS (ESI+) : m/z 589.2 [M+H]⁺

-

Specific Rotation : [α]D²⁵ = -42° (c = 1, MeOH)

Industrial Scalability and Process Optimization

Cost-Benefit Analysis of Synthetic Steps

| Step | Cost Driver | Optimization Strategy |

|---|---|---|

| Methylamination | Toluene usage | Solvent recycling (85% recovery) |

| Resolution | DBTA cost | Catalyst recycling (70% reuse) |

| Amidation | HATU expense | Substitute with DCC (20% cheaper) |

Q & A

Q. How should researchers structure a systematic review to synthesize evidence on the compound’s therapeutic potential?

- Methodological Answer : Follow PRISMA guidelines. Define search strings using Boolean operators (e.g., "this compound" AND ("pharmacokinetics" OR "toxicity")) across Scopus, PubMed, and Cochrane Library. Screen studies in Covidence, extract data using piloted forms, and assess bias via ROB-2 tool. Perform meta-analyses with random-effects models if heterogeneity is present .

Tables for Key Data

Q. Table 1. Comparative Analytical Techniques for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.